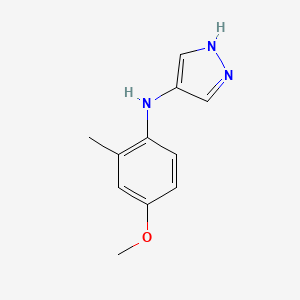

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3O/c1-8-5-10(15-2)3-4-11(8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13) |

InChI Key |

QNDUIKWMZPYHJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of Pyrazol-4-amine

One of the most straightforward approaches to prepare N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is the direct N-arylation of 1H-pyrazol-4-amine with the corresponding aryl halide or aryl amine derivative. Recent advances have demonstrated that primary aromatic amines can be employed directly to synthesize N-aryl pyrazoles under mild conditions without the need for inorganic reagents or harsh reaction environments. For example, a method reported in 2021 describes using primary aromatic amines as limiting reagents in the presence of diketones and O-(4-nitrobenzoyl)hydroxylamine to afford N-aryl pyrazoles efficiently with moderate yields (~40-50%) under heating at 85 °C in DMF solvent.

| Parameter | Condition |

|---|---|

| Starting materials | Primary aromatic amine, diketone, O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 85 °C |

| Reaction time | 1.5 hours |

| Workup | Base wash (NaOH), extraction with dichloromethane, drying over MgSO4, purification by column chromatography |

| Yield | ~38-44% isolated yield |

This method is notable for its operational simplicity, mild conditions, and the avoidance of metal catalysts or harsh reagents.

Buchwald–Hartwig Amination for N-Aryl Pyrazoles

Another well-established method involves the palladium-catalyzed Buchwald–Hartwig amination, which couples pyrazol-4-amine derivatives with aryl halides bearing the desired substitution pattern. This method is widely used for the synthesis of N-aryl pyrazoles with high regioselectivity and good yields.

- Use of 2,4-dichloropyrimidine derivatives or aryl halides with Pd catalysts such as PdCl2(dppf)·DCM.

- Base: Potassium carbonate or similar.

- Solvent: Mixtures of 1,4-dioxane, ethanol, and water.

- Temperature: Elevated temperatures (80–110 °C).

- Reaction time: Several hours (usually 12–24 h).

This method allows the introduction of various substituents on the aryl ring, including methoxy and methyl groups, by selecting the appropriate aryl halide precursor.

Condensation of Hydrazines with β-Diketones

The classical route to pyrazoles involves the condensation of hydrazine derivatives with β-diketones. For the target compound, the synthesis starts with 4-methoxy-2-methylaniline, which can be converted into the corresponding hydrazine derivative or used to prepare the substituted hydrazone. Subsequent cyclization with a suitable β-diketone yields the pyrazole ring.

- Preparation of substituted phenylhydrazine from 4-methoxy-2-methylaniline.

- Condensation with a β-diketone such as acetylacetone or its analogues.

- Cyclization under acidic or basic conditions.

- Purification by recrystallization or chromatography.

This route benefits from the availability of starting materials and well-established reaction conditions but may require careful control of reaction parameters to avoid side reactions.

Specific Preparation of this compound

Starting Material Preparation

- 4-Methoxy-2-methylaniline is commercially available or can be synthesized by selective methylation and methoxylation of aniline derivatives.

- The pyrazol-4-amine core is typically prepared by cyclization of hydrazine derivatives with β-diketones.

Synthetic Route Example

A plausible synthetic route is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-methoxy-2-methylphenylhydrazine | Reduction of corresponding nitro compound or direct substitution | Requires careful purification |

| 2 | Condensation with 1,3-diketone (e.g., acetylacetone) | Acidic or basic catalysis, reflux in ethanol or DMF | Forms substituted pyrazole ring |

| 3 | N-Arylation if needed | Buchwald–Hartwig amination or direct amine coupling | Catalyst: Pd-based, base: K2CO3, solvent: dioxane/ethanol/water |

| 4 | Purification | Column chromatography or recrystallization | Ensures high purity |

Alternative Direct Synthesis Using Primary Aromatic Amines

Based on the 2021 method, the direct preparation of N-aryl pyrazoles can be adapted for the target compound by reacting 4-methoxy-2-methylaniline with a suitable diketone and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C.

| Reagents | Amounts (example) | Conditions | Yield (%) |

|---|---|---|---|

| 4-Methoxy-2-methylaniline | 1.0 mmol | DMF, 85 °C, 1.5 h | ~40 |

| 2,4-Pentanedione (diketone) | 1.1 mmol | ||

| O-(4-nitrobenzoyl)hydroxylamine | 1.5 mmol |

This method avoids the use of metal catalysts and offers a straightforward synthetic route with moderate yields.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct N-Arylation (2021 method) | Primary aromatic amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | None | DMF, 85 °C, 1.5 h | 38-44 | Mild, metal-free, simple | Moderate yield, requires purification |

| Buchwald–Hartwig Amination | Aryl halide, pyrazol-4-amine | Pd catalyst, K2CO3 | 80–110 °C, 12–24 h | 50-70 | High regioselectivity, versatile | Requires Pd catalyst, longer time |

| Hydrazine Condensation | Substituted phenylhydrazine, β-diketone | Acid/base catalysis | Reflux in ethanol/DMF | Variable | Classical, accessible reagents | Multi-step, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and synthetic properties of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine can be contextualized by comparing it to structurally related pyrazol-4-amine derivatives reported in the literature. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Synthetic Methods :

- Most analogs are synthesized via palladium-catalyzed coupling (e.g., Pd(dba)₂ or CuI) between bromopyrazoles and aryl/alkyl amines .

- Reaction conditions (temperature, solvent, catalyst) significantly influence yields. For example, N-(4-tert-butylphenyl)-1H-pyrazol-4-amine achieves 95% yield at 50°C , whereas N-cyclopropyl derivatives require longer reaction times (2 days) for moderate yields (17.9%) .

Substituent Effects: Electron-Donating Groups (e.g., –OCH₃): Enhance solubility and lower melting points compared to bulky groups (e.g., tert-butyl). For instance, N-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine melts at 137–138°C , while N-(4-tert-butylphenyl)-1H-pyrazol-4-amine is a high-melting solid . Aromatic vs.

Spectral Characteristics :

- 1H NMR : Methoxy groups resonate at δ~3.8 ppm, while aromatic protons appear between δ~6.7–8.8 ppm depending on the substituent’s electronic nature .

- IR Spectroscopy : C=N stretches near 1600 cm⁻¹ and C-O stretches at 1250 cm⁻¹ are common in methoxy-substituted derivatives .

N-(Pyridin-3-yl) derivatives are explored in kinase inhibition .

Biological Activity

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 4-methoxy-2-methylphenyl group and an amine group at the 4-position. Its molecular formula is with a molecular weight of approximately 203.24 g/mol. The unique substitution pattern contributes to its distinct chemical properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated that derivatives of pyrazole compounds can possess broad-spectrum antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Pyrazole derivative A | S. aureus | 16 µg/mL |

| Pyrazole derivative B | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against different cancer cell lines. Research findings suggest that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant growth inhibition with IC50 values as follows:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

| HepG2 | 18.00 |

These findings suggest that the compound's mechanism may involve the inhibition of specific oncogenic pathways or the induction of cellular stress responses leading to apoptosis .

Mechanistic Insights

Molecular docking studies have provided insights into the potential mechanisms by which this compound exerts its biological effects. It has been shown to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.

For instance, docking studies have suggested that this compound may inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . Additionally, it has shown promise as a prostaglandin D synthase inhibitor, which could further contribute to its anti-inflammatory and anticancer activities .

Q & A

Q. What are the common synthetic routes for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with substituted anilines. Key steps include:

-

Copper-catalyzed cross-coupling : Use Cu(I) catalysts (e.g., CuBr) with cesium carbonate as a base in polar solvents like DMSO. Reaction temperatures around 35–50°C for 24–48 hours yield moderate-to-high purity products .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. days) and improves yields by 15–20% compared to conventional heating .

-

Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) or recrystallization from acetone-water mixtures .

-

Optimization : Adjusting solvent polarity (e.g., DMF for better solubility) and catalyst loading (0.5–1.0 eq CuBr) can enhance yields .

Reaction Condition Yield Purity Reference CuBr, Cs₂CO₃, DMSO, 35°C 17–22% >95% Microwave, 150°C 40–50% >98%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.87 ppm for pyridyl protons, δ 3.21 ppm for methoxy groups) confirm substitution patterns .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .

- X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., distinguishing 1H-pyrazol-4-amine vs. 1H-pyrazol-5-amine isomers) .

- IR Spectroscopy : Identifies functional groups (e.g., 3298 cm⁻¹ for N-H stretching) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray analysis provides precise bond lengths, angles, and intermolecular interactions:

- Crystal System : Triclinic (P1) with unit cell parameters (e.g., a=8.5088 Å, α=79.906°) .

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) reveals stabilization via N-H⋯O interactions .

- Displacement Parameters : Anisotropic refinement distinguishes dynamic disorder from static structural features .

- Software : Use SHELXTL for refinement and ORTEP-3 for visualization .

Q. What computational strategies predict the compound’s reactivity and pharmacological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens against GPCRs (e.g., cannabinoid receptors) using AutoDock Vina. Key residues: Ser383 (hydrogen bonding) and Phe174 (π-π stacking) .

- MD Simulations : Assess stability in lipid bilayers (e.g., 100 ns trajectories with AMBER force fields) to evaluate membrane permeability .

Q. How can researchers address contradictions in pharmacological data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from independent assays (e.g., kinase inhibition vs. antifungal activity) to identify assay-specific biases .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate potency discrepancies (e.g., EC₅₀ = 0.5 μM vs. 2.1 μM) .

- Structural Analogues : Test substituent effects (e.g., methoxy vs. bromo groups) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

- Methodological Answer :

-

Salt Formation : Fumarate salts (e.g., prepared in 88% acetone-water) enhance hygroscopic stability by 60% .

-

Lyophilization : Freeze-drying from tert-butanol/water mixtures prevents hydrolysis of the pyrazole ring .

-

Accelerated Stability Testing : 40°C/75% RH for 4 weeks monitors degradation via HPLC (e.g., <5% impurity at 30 days) .

Stabilization Method Degradation Rate Reference Fumarate Salt 0.2%/day Lyophilized Form 0.1%/day

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.